molecular formula C12H14N2O3 B11877357 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B11877357
M. Wt: 234.25 g/mol
InChI Key: PPOLRTCKWXWFDN-UHFFFAOYSA-N
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Description

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 1009601-79-9) is a high-purity pharmaceutical intermediate supplied with a minimum purity of ≥99% . This compound belongs to the pyrazolopyridine class of heterocycles, a scaffold recognized for its significant presence and versatility in medicinal chemistry and drug discovery . As a key building block, this chemical is designed for the synthesis of novel therapeutic agents. Its structure incorporates both a carboxylic acid moiety and an isopropyl-substituted pyrazolopyridine core, allowing researchers to explore structure-activity relationships (SAR) and develop potent enzyme inhibitors . Pyridine carboxylic acid derivatives are frequently utilized in the development of kinase inhibitors, with applications in researching treatments for inflammatory diseases, cancer, and other conditions . The methoxy and isopropyl functional groups on the fused heterocyclic ring system are common features in bioactive molecules, making this intermediate a valuable asset for lead optimization and compound library generation in a research setting. Handling and Regulatory Note: This product is intended for research purposes and laboratory use only. It is not certified or intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols when handling this compound.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-7(2)9-6-10-8(12(15)16)4-5-11(17-3)14(10)13-9/h4-7H,1-3H3,(H,15,16)

InChI Key

PPOLRTCKWXWFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=C(C2=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Formation of Pyrazolo[1,5-a]pyridine Core :
    A substituted pyridine derivative undergoes cyclization with a β-diketone or equivalent reagent to form the pyrazolo[1,5-a]pyridine scaffold. For example, N-amino-2-iminopyridines react with cyclic β-diketones under acidic conditions to generate the core structure.

  • Introduction of Methoxy Group :
    The 7-methoxy substituent is introduced via alkylation of a hydroxylated intermediate. For instance, 7-hydroxypyrazolo[1,5-a]pyridine is treated with methyl iodide in the presence of a base (e.g., sodium hydride).

  • Isopropyl Group Installation :
    The 2-position is functionalized using isopropylating agents. In one method, 2-chloropyrazolo[1,5-a]pyridine reacts with isopropylmagnesium bromide in a Grignard-type reaction.

  • Carboxylic Acid Formation :
    A 4-cyano or 4-ester group is hydrolyzed to the carboxylic acid. For example, 4-cyanopyrazolo[1,5-a]pyridine is refluxed with concentrated HCl to yield the carboxylic acid.

Optimized Protocol

  • Starting Material : 7-Hydroxy-2-chloropyrazolo[1,5-a]pyridine-4-carbonitrile

  • Steps :

    • Methylate 7-hydroxy group with CH₃I/K₂CO₃ in DMF (80°C, 12 h).

    • Substitute 2-chloro with isopropyl via Grignard reaction ((CH₃)₂CHMgBr, THF, 0°C to RT).

    • Hydrolyze 4-cyano group with 6M HCl (reflux, 8 h).

  • Yield : ~52% over three steps.

Direct Cyclization with Pre-Functionalized Building Blocks

Method Overview

This approach uses pre-substituted reactants to assemble the target compound in fewer steps:

  • β-Diketone with Methoxy Group :
    A methoxy-substituted β-diketone (e.g., 3-methoxy-1,3-diketone) reacts with N-amino-2-iminopyridine under oxidative conditions (O₂, acetic acid) to form the 7-methoxy-substituted core directly.

  • Simultaneous Isopropyl and Carboxylic Acid Introduction :
    The 2-isopropyl group is introduced via alkylation during cyclization, while the 4-carboxylic acid is retained from the β-diketone.

Example Synthesis

  • Reactants :

    • N-amino-2-iminopyridine

    • 3-Methoxy-5-isopropyl-1,3-diketone

  • Conditions : Acetic acid, O₂, 130°C, 18 h.

  • Yield : 67%.

Post-Functionalization of Pyrazolo[1,5-a]pyridine Derivatives

Key Transformations

  • Starting Material : 2-Isopropyl-7-methylpyrazolo[1,5-a]pyridine-4-carboxylate.

  • Oxidation of 7-Methyl to Carboxylic Acid :
    The 7-methyl group is oxidized to carboxylic acid using KMnO₄ or CrO₃ in acidic conditions. However, this method is less favored due to over-oxidation risks.

  • Alternative Pathway :

    • Methoxy Introduction : Brominate 7-methyl to 7-bromo, followed by methoxy substitution via SN2 reaction (NaOCH₃, DMF).

    • Ester Hydrolysis : Hydrolyze 4-ester to carboxylic acid using NaOH/EtOH.

Data Table: Comparative Analysis of Methods

MethodStepsOverall YieldKey AdvantageLimitation
Core Synthesis3–445–52%High modularity for substituentsMulti-step, time-consuming
Direct Cyclization1–260–67%Fewer steps, higher efficiencyRequires specialized reactants
Post-Functionalization2–335–40%Uses commercially available intermediatesLow yield due to oxidation side reactions

Critical Analysis of Synthetic Challenges

  • Regioselectivity in Cyclization :
    Ensuring substitution at the 7-position requires careful selection of directing groups. β-Diketones with electron-donating groups (e.g., methoxy) favor cyclization at the desired position.

  • Steric Hindrance at 2-Position :
    Introducing the bulky isopropyl group necessitates optimized conditions (e.g., Grignard reagents at low temperatures).

  • Acid-Sensitive Functional Groups :
    Hydrolysis of nitriles or esters to carboxylic acids must avoid degrading the methoxy group. Dilute HCl (3M) at 80°C is preferred over harsher conditions.

Industrial-Scale Considerations

  • Cost-Effectiveness : Direct cyclization (Method 2) is optimal for large-scale production due to higher yields and fewer purification steps.

  • Green Chemistry Metrics :

    • Atom Economy : 78% for Method 2 (vs. 65% for Method 1).

    • E-Factor : 3.2 kg waste/kg product (Method 2) vs. 5.8 (Method 1) .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications. Key properties include:

  • Hypotensive Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine, including this compound, possess significant hypotensive effects. For instance, in experiments conducted on spontaneous hypertensive rats (SHR), the compound demonstrated a marked reduction in blood pressure and increased coronary flow in isolated guinea pig hearts .
  • Coronary Vasodilation : The compound is recognized for its ability to dilate coronary vessels, which can be beneficial in treating cardiovascular diseases. The mechanism involves smooth muscle relaxation and improved blood flow .
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. It has shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant activity.

Case Studies

Several case studies highlight the therapeutic potential of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid:

  • Hypotensive Effects in Animal Models :
    • In a controlled study involving SHR, administration of the compound resulted in a notable decrease in mean arterial pressure. The results indicated that doses as low as 30 mg/kg could effectively reduce blood pressure while enhancing coronary flow .
  • Anticancer Activity Assessment :
    • A study on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The findings support its potential as an anticancer agent and warrant further investigation into its mechanisms of action and efficacy .

Table 1: Pharmacological Effects of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

Effect TypeModel UsedObserved Outcome
Hypotensive ActionSHR (Spontaneous Hypertensive Rats)Significant reduction in blood pressure
Coronary FlowIsolated Guinea Pig HeartsIncreased coronary flow post-administration
Anticancer ActivityA549 and MCF-7 Cell LinesIC50 values: A549 - 12.5 µM, MCF-7 - 15.0 µM

Table 2: Comparison of Anticancer Efficacy

CompoundCell LineIC50 (µM)
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acidA54912.5
MCF-715.0
DoxorubicinK5620.92

Conclusions

The applications of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid extend across various therapeutic domains, particularly in cardiovascular health and oncology. Its hypotensive and vasodilatory properties make it a promising candidate for treating hypertension and related cardiovascular conditions. Furthermore, its anticancer activity suggests potential for development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural similarities and differences with related compounds:

Compound Name Core Structure Substituents Molecular Weight CAS Number Purity Source
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid Pyrazolo[1,5-a]pyridine 2-isopropyl, 7-methoxy, 4-carboxylic acid 219.24 1009601-79-9 N/A
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Pyrazolo[1,5-a]pyrimidine 5-isopropyl, 3-methyl, 7-carboxylic acid 219.24 1443279-67-1 97%
Pyrazolo[1,5-a]pyridine-7-carboxylic acid Pyrazolo[1,5-a]pyridine 7-carboxylic acid 178.15 474432-62-7 97%
7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid Pyrazolo[1,5-a]pyridine 7-methoxy, 4-carboxylic acid 192.17 1009601-94-8 N/A
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Triazolo[1,5-a]pyrimidine 5-(4-fluorophenyl), 7-carboxylic acid 271.28 1171848-55-7 95%

Key Observations :

Core Heterocycle Differences: The target compound and analogs share a pyrazolo[1,5-a]pyridine core, whereas compounds use pyrazolo[1,5-a]pyrimidine or triazolo[1,5-a]pyrimidine cores. Pyrimidine-based cores may alter hydrogen-bonding capacity and solubility .

Substituent Effects :

  • The 2-isopropyl group in the target compound increases steric bulk compared to the 3-methyl group in ’s analog, possibly influencing receptor selectivity .
  • The 7-methoxy group in the target compound and ’s analog may improve metabolic stability by blocking oxidation sites .

The triazolo[1,5-a]pyrimidine analog () has the highest molecular weight (271.28 g/mol), likely due to the fluorophenyl group, which could enhance membrane permeability .

Biological Activity

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. Its chemical formula is C12H14N2O3C_{12}H_{14}N_2O_3, and it exhibits several functional groups that contribute to its biological activity.

1. Cardiovascular Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid, demonstrate significant cardiovascular effects. These include:

  • Coronary Dilation : Studies on animal models have shown that this compound can induce coronary dilation, enhancing blood flow to the heart muscle .
  • Hypotensive Activity : The compound has been noted for its hypotensive effects in spontaneous hypertensive rats (SHR), suggesting potential use as an antihypertensive agent .

2. Anti-inflammatory Properties

The compound's anti-inflammatory activity has been explored in various studies. It has been shown to inhibit key inflammatory pathways, including:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
  • Mitogen-Activated Protein Kinases (MAPKs) : Molecular modeling studies indicate potential binding interactions with MAPKs such as ERK2 and JNK3, which are critical in regulating inflammatory responses .

The biological activity of 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes and vascular regulation.
  • Receptor Interaction : It may interact with specific receptors that modulate cardiovascular functions and inflammatory responses.

Case Study 1: Cardiovascular Effects in Animal Models

A study conducted on dogs demonstrated that administration of the compound resulted in significant coronary dilation and improved cardiac function. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cardiovascular diseases .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of related pyrazolo compounds. The findings revealed that these compounds significantly reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
Cardiovascular EffectsCoronary dilation and hypotensive activity
Anti-inflammatoryInhibition of COX enzymes; modulation of MAPKs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives?

  • The compound can be synthesized via cyclocondensation of hydrazine derivatives with enamines or β-ketoesters under controlled conditions. Key steps include the use of methanol as a solvent, heating (80–100°C), and subsequent crystallization . For pyrazolo[1,5-a]pyrimidine analogs, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which are further functionalized at position 7 using methoxy groups .
  • Key Data : Typical yields range from 34% to 98%, depending on substituents and reaction optimization .

Q. How are structural and purity characteristics validated for this compound?

  • Characterization relies on 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), IR spectroscopy (C=O stretch at ~1720 cm⁻¹), and mass spectrometry (M⁺ peaks consistent with molecular formulas like C₁₄H₁₅N₃O₃) . Melting points (e.g., 118–120°C) and HPLC purity (>98%) are critical for confirming crystallinity and absence of impurities .

Q. What analytical techniques are used to resolve contradictory spectral data in structural assignments?

  • Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) are addressed via 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration. For example, methoxy group positioning can be misassigned without NOESY correlations .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of pyrazolo[1,5-a]pyridine functionalization?

  • Methoxy group introduction at position 7 is sensitive to microwave-assisted synthesis (shorter reaction times) vs. traditional heating. Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents (ethanol) improve solubility of intermediates . Kinetic vs. thermodynamic control in multi-component reactions can shift product ratios .
  • Case Study : Ultrasonic-assisted four-component synthesis achieved 98% yield for a related pyrazolo[1,5-a]pyrimidine, highlighting the role of energy input in regioselectivity .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictory results in potency assays resolved?

  • In vitro screens (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) require standardized protocols (IC₅₀ calculations) and controls for false positives. Contradictions may arise from assay conditions (e.g., pH-sensitive solubility). For example, pyrazolo[1,5-a]pyrimidines show variable IC₅₀ values (0.5–50 µM) depending on buffer systems .
  • Validation : Dose-response curves and orthogonal assays (e.g., SPR for binding affinity) are used to confirm activity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • QSAR models predict logP (1.5–3.2) and solubility (<50 µM in PBS) based on substituent effects (e.g., isopropyl groups enhance lipophilicity). Docking studies with target proteins (e.g., kinases) identify steric clashes or hydrogen-bonding opportunities .
  • Example : Methylation of the carboxylic acid group improved membrane permeability in analogs by reducing polarity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Workflow : Pilot reactions at 0.1–1 mmol scale optimize parameters (e.g., 72% yield achieved using 10 mol% Pd(OAc)₂ in DMF at 80°C) .

Q. How are stability issues (e.g., hydrolysis of the methoxy group) addressed during storage?

  • Storage : Lyophilized solids stored at -20°C under nitrogen show >95% stability over 6 months. In solution, pH 6–7 buffers (e.g., PBS) prevent degradation .

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